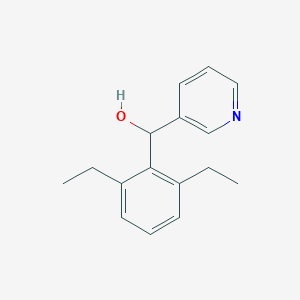

(2,6-Diethylphenyl)(3-pyridinyl)methanol

Description

(2,6-Diethylphenyl)(3-pyridinyl)methanol is a bifunctional aromatic alcohol featuring a methanol group bridging a 2,6-diethylphenyl ring and a 3-pyridinyl moiety. For example, the conversion of alcohols to chlorides using SOCl₂ (as in ) could be adapted to form intermediates for coupling the two aromatic systems .

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33g/mol |

IUPAC Name |

(2,6-diethylphenyl)-pyridin-3-ylmethanol |

InChI |

InChI=1S/C16H19NO/c1-3-12-7-5-8-13(4-2)15(12)16(18)14-9-6-10-17-11-14/h5-11,16,18H,3-4H2,1-2H3 |

InChI Key |

KWOWQQXIUGRXBH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CN=CC=C2)O |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(C2=CN=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(5,6-Dimethoxypyridin-3-yl)methanol

- Structure: Methanol group attached to a 3-pyridinyl ring substituted with 5,6-dimethoxy groups.

- Key Differences: Lacks the 2,6-diethylphenyl group, reducing steric bulk and lipophilicity.

- Synthesis : Prepared via nucleophilic substitution or condensation reactions (e.g., reports a 1,4-dioxane-mediated synthesis with triethylamine) .

- Physicochemical Properties : Molecular weight = 169.18 g/mol; commercial availability (e.g., HB413 catalog) indicates stability under standard conditions .

3-Hydroxy-2,6-pyridinedimethanol

- Structure : Pyridine ring with hydroxymethyl groups at positions 2, 6, and a hydroxyl group at position 3.

- Key Differences : Multiple polar hydroxymethyl groups increase water solubility compared to the target compound. Absence of alkylated aromatic systems reduces metabolic stability.

- Applications : Used as a ligand or building block in coordination chemistry () .

2,6-Diethylphenyl-Containing Compounds

N-(2,6-Diethylphenyl)-3-phenylacrylamide

- Structure : 2,6-Diethylphenyl group linked via an acrylamide to a phenyl ring.

- Key Differences: The acrylamide spacer introduces conformational flexibility and hydrogen-bonding capacity, unlike the rigid methanol bridge in the target compound.

- Physicochemical Properties : Molecular weight = 279.38 g/mol; higher lipophilicity (logP ~4.2 predicted) due to the phenylacrylamide group .

2,4-Dichloro-N-(2,6-diethylphenyl)benzamide

- Structure : 2,6-Diethylphenyl group connected to a dichlorobenzamide moiety.

- Key Differences: The benzamide group introduces electrophilic chlorine atoms, enhancing reactivity toward nucleophiles. Potential use as an agrochemical intermediate () .

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

- Structure : Diethylphenyl group fused to a thiomorpholine-dione ring.

- Key Differences : The heterocyclic system introduces sulfur-based hydrogen-bonding sites, contrasting with the pyridine ring's nitrogen in the target compound. Applications in medicinal chemistry as protease inhibitors are plausible .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The steric hindrance of the 2,6-diethylphenyl group may complicate coupling reactions, necessitating optimized catalysts (e.g., ZnCl₂ in ) .

- Metabolic Stability : Compounds with 2,6-diethylphenyl groups (e.g., 2,6-diethylaniline in ) are resistant to microbial degradation, suggesting the target compound may exhibit environmental persistence .

- Pharmacological Potential: Pyridine methanol derivatives often exhibit blood-brain barrier permeability, while the diethylphenyl group could enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.